molecular formula C12H9ClN4OS B12916626 2-chloro-6-(4-methoxyphenyl)sulfanyl-7H-purine CAS No. 646510-31-8

2-chloro-6-(4-methoxyphenyl)sulfanyl-7H-purine

Cat. No.: B12916626
CAS No.: 646510-31-8
M. Wt: 292.74 g/mol
InChI Key: QFNRVTXFPYFRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine is a heterocyclic compound that features a purine core substituted with a chlorine atom at the 2-position and a 4-methoxyphenylthio group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine typically involves the substitution of a purine derivative. One common method is the reaction of 2-chloropurine with 4-methoxythiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxide or sulfone derivatives of the original compound.

    Reduction: Reduced forms of the purine ring or modified substituents.

Scientific Research Applications

2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the purine ring.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropurine: A simpler analog with only a chlorine substituent at the 2-position.

    6-(4-Methoxyphenylthio)purine: Lacks the chlorine substituent at the 2-position.

    2,6-Dichloropurine: Contains chlorine atoms at both the 2- and 6-positions.

Uniqueness

2-Chloro-6-((4-methoxyphenyl)thio)-1H-purine is unique due to the combination of the chlorine and 4-methoxyphenylthio substituents, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can influence the compound’s reactivity and stability.

Properties

CAS No.

646510-31-8

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C12H9ClN4OS/c1-18-7-2-4-8(5-3-7)19-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17)

InChI Key

QFNRVTXFPYFRII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.